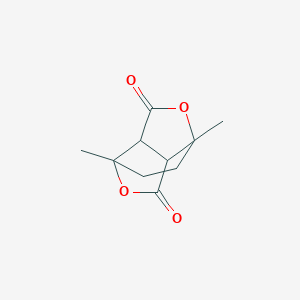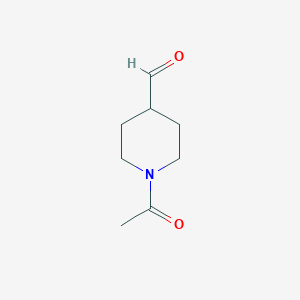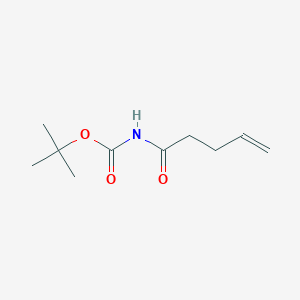
tert-Butyl pent-4-enoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl pent-4-enoylcarbamate is a chemical compound with the molecular formula C11H19NO3. It is known for its unique structure, which includes a carbamate group and a pentenyl chain. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 1-oxo-4-pentenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) on a large scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl pent-4-enoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl pent-4-enoylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its reactivity.
Mechanism of Action
The mechanism of action of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different reactivity and applications.
Carbamic acid, ethyl ester: Another carbamate with distinct properties and uses.
Carbamic acid, phenyl ester: A more complex carbamate with unique biological activities.
Uniqueness
tert-Butyl pent-4-enoylcarbamate is unique due to its pentenyl chain, which imparts specific reactivity and potential biological activities. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Properties
CAS No. |
138252-60-5 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-pent-4-enoylcarbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-7-8(12)11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,12,13) |
InChI Key |
JUDYHDFEGVDYIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)CCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CCC=C |
Synonyms |
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


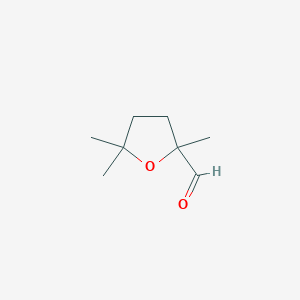

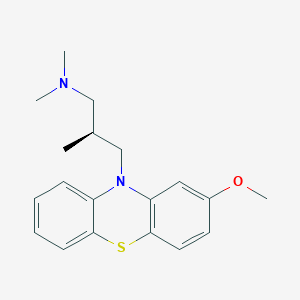

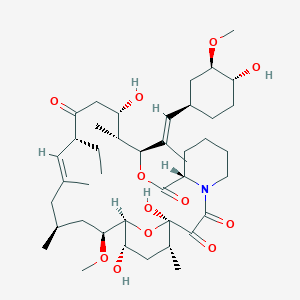
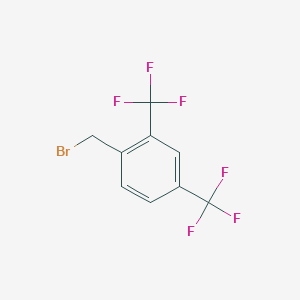

![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
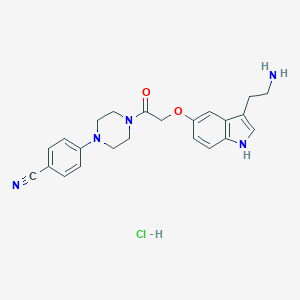
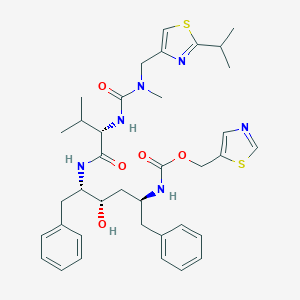
![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)
![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)
